tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate
Overview
Description
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, and this particular compound features a tert-butyl ester group and an aminomethyl substituent. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate typically involves the reaction of 4-(aminomethyl)-4-methylazepane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azepane derivatives.
Scientific Research Applications
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)benzoate
- tert-Butyl 4-(aminomethyl)phenylcarbamate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to six-membered piperidine or five-membered pyrrolidine analogs. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-5-6-13(4,10-14)7-9-15/h5-10,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJQXPPTCBFVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123102 | |
Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638771-44-4 | |
Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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